2-(pyridin-3-yl)propanenitrile
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Overview
Description
2-(3-Pyridinyl)propiononitrile is an organic compound featuring a pyridine ring substituted at the 3-position with a propiononitrile group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include pyridinyl compounds, have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine and its derivatives are known to play a significant role in purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions .
Pharmacokinetics
The pharmacokinetic profiles of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been evaluated .
Result of Action
Pyrimidine derivatives have shown promising anticancer activity, suggesting that they may induce cytotoxic effects in cancer cells . These compounds have been found to possess more cytotoxic activity than some reference drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds in the environment . .
Biochemical Analysis
Biochemical Properties
They can act as electrophiles and undergo reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds
Cellular Effects
Nitriles and their derivatives have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
Molecular Mechanism
As a nitrile, it may undergo enzymatic hydrolysis to form a carboxylic acid and ammonia, a reaction catalyzed by nitrilase enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridinyl)propiononitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 2-(3-Pyridinyl)propiononitrile often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Pyridinyl)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-(3-Pyridinyl)propiononitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 2-(2-Pyridinyl)propiononitrile
- 2-(4-Pyridinyl)propiononitrile
- 3-(2-Pyridinyl)propiononitrile
Comparison: 2-(3-Pyridinyl)propiononitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-pyridin-3-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCJRXRGAZPPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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